USP25/28 inhibitor AZ1

Description

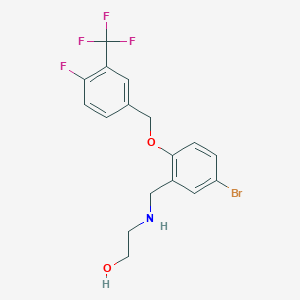

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSFXDGKQYOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual USP25/28 Inhibitor AZ1: A Technical Guide to its Mechanism of Action

Introduction: The Role of Deubiquitinases USP25 and USP28 in Cellular Homeostasis and Disease

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, thereby regulating a vast array of physiological processes, including cell cycle progression, signal transduction, and apoptosis. Deubiquitinating enzymes (DUBs), or deubiquitinases, counteract the process of ubiquitination by removing ubiquitin moieties from substrate proteins, rescuing them from degradation and modulating their activity. Within the large family of DUBs, Ubiquitin-Specific Proteases (USPs) represent the largest subclass.

USP25 and USP28 are two closely related cysteine proteases that have emerged as significant players in both normal physiology and disease, particularly in the context of cancer. Both enzymes are implicated in the progression of various tumors[1][2][3]. USP28, in particular, is recognized for its tumor-promoting role by stabilizing oncoproteins crucial for cancer cell survival and proliferation[2]. USP25, while also linked to tumorigenesis, plays a distinct role as a regulator of the innate immune system[2][4]. The structural and functional similarities, as well as key differences in their oligomerization and activity regulation, make them intriguing targets for therapeutic intervention[1][2][3]. While USP28 exists as a constitutively active dimer, USP25 forms an auto-inhibited tetramer[2][3].

Given their role in stabilizing key oncogenic proteins, the development of specific inhibitors for USP25 and USP28 has become an area of intense research. This guide focuses on AZ1, a potent, noncompetitive dual inhibitor of USP25 and USP28, providing an in-depth exploration of its mechanism of action and its utility as a chemical probe to dissect the cellular functions of these deubiquitinases.

AZ1: A Potent Dual Inhibitor of USP25 and USP28

AZ1 is a small molecule inhibitor that has been identified as a potent and selective antagonist of both USP25 and USP28 enzymatic activity. Biochemical assays have demonstrated its efficacy in inhibiting the deubiquitinating activity of both enzymes in the low micromolar to high nanomolar range.

| Enzyme | IC50 (µM) | Assay Type |

| USP28 | 0.7 | Ub-RH110 assay[5] |

| USP25 | 0.62 | Ub-RH110 assay[5] |

Table 1: Biochemical Potency of AZ1 against USP25 and USP28. The half-maximal inhibitory concentration (IC50) values of AZ1 for USP25 and USP28 were determined using a ubiquitin-rhodamine 110 cleavage assay.

Structurally, AZ1 binds to a conserved pocket in both USP25 and USP28, explaining its dual specificity[6][7][8]. The interaction is noncompetitive, meaning AZ1 does not compete with the ubiquitin substrate for binding to the active site[5][9][10][11]. Instead, it binds to an allosteric site, inducing a conformational change that inhibits the catalytic activity of the enzymes[6].

Core Mechanism of Action: Destabilization of Oncogenic Substrates

The primary mechanism through which AZ1 exerts its anti-cancer effects is by inhibiting the deubiquitinating activity of USP25 and USP28, leading to the increased ubiquitination and subsequent proteasomal degradation of their key oncogenic substrates.

Downregulation of c-Myc Proto-Oncogene

A critical substrate of USP28 is the c-Myc proto-oncoprotein, a transcription factor that is frequently overexpressed in a wide range of human cancers and plays a central role in cell proliferation, growth, and apoptosis[12][13]. USP28 stabilizes c-Myc by removing ubiquitin chains, thereby preventing its degradation by the proteasome[8].

By inhibiting USP28, AZ1 treatment leads to a dose-dependent decrease in the steady-state levels of c-Myc protein in cancer cells[5]. This is achieved by reducing the half-life of the c-Myc protein, promoting its degradation through the proteasome-dependent pathway. The degradation of c-Myc upon AZ1 treatment has been observed in various cancer cell lines, including those derived from non-small cell lung cancer[11][13].

Figure 1: AZ1-mediated degradation of c-Myc. AZ1 inhibits USP28, preventing the deubiquitination of c-Myc, leading to its proteasomal degradation and reduced oncogenic transcription.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another critical pathway in development and disease, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer[14][15][16]. USP25 has been shown to stabilize key components of the Wnt signaling pathway, such as tankyrases, thereby acting as a positive regulator[6]. Tankyrases are involved in the degradation of Axin, a key component of the β-catenin destruction complex. By stabilizing tankyrases, USP25 contributes to the degradation of Axin, leading to the accumulation of β-catenin and the activation of Wnt target genes.

Inhibition of USP25 by AZ1 is therefore expected to destabilize tankyrases, leading to the stabilization of Axin and subsequent degradation of β-catenin. This, in turn, would lead to the downregulation of Wnt target gene expression, many of which are involved in cell proliferation and survival. Studies have shown that AZ1 treatment can attenuate Wnt signaling[17].

Figure 2: AZ1's impact on the Wnt/β-catenin pathway. AZ1 inhibits USP25, leading to destabilization of Tankyrase, stabilization of the β-catenin destruction complex, and subsequent downregulation of Wnt signaling.

Experimental Protocols for Studying the Mechanism of Action of AZ1

To investigate the cellular and molecular effects of AZ1, a series of well-established experimental protocols can be employed. The following provides a detailed, step-by-step methodology for key experiments.

Cell Viability Assay

This assay is fundamental to determining the cytotoxic or cytostatic effects of AZ1 on cancer cell lines. The MTT or WST-1 assay is commonly used.

Principle: Tetrazolium salts (MTT, WST-1) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of AZ1 in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of AZ1 (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 3: Workflow for a cell viability assay. This diagram outlines the key steps in determining the cytotoxic effects of AZ1 on cancer cells.

Western Blot Analysis for c-Myc and Wnt Signaling Proteins

This technique is used to detect changes in the protein levels of c-Myc, β-catenin, and other relevant signaling molecules following AZ1 treatment.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Cell Treatment and Lysis: Seed cells (e.g., HCT116, SW480) in 6-well plates. Treat with various concentrations of AZ1 (e.g., 10 µM, 20 µM, 40 µM) for a specified time (e.g., 24, 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, β-catenin, p-β-catenin, Axin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess USP28-c-Myc Interaction

This experiment is designed to determine if AZ1 disrupts the interaction between USP28 and its substrate c-Myc.

Principle: An antibody against a "bait" protein (e.g., USP28) is used to pull down the protein and its interacting partners ("prey" protein, e.g., c-Myc) from a cell lysate.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., HEK293T overexpressing tagged USP28 and c-Myc, or a cancer cell line with high endogenous expression) with AZ1 or vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against USP28 or an isotype control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads three to five times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against c-Myc and USP28. A decrease in the amount of co-immunoprecipitated c-Myc in the AZ1-treated sample compared to the control would indicate that AZ1 disrupts the interaction.

Conclusion and Future Directions

AZ1 has emerged as a valuable chemical tool for probing the biological functions of USP25 and USP28. Its ability to dually inhibit these deubiquitinases and consequently trigger the degradation of key oncoproteins like c-Myc and modulate the Wnt/β-catenin signaling pathway underscores its potential as a therapeutic agent. The in-depth technical guide provided here offers a framework for researchers to investigate the intricate mechanisms of AZ1 and to further explore the roles of USP25 and USP28 in cancer biology.

Future research should focus on elucidating the full spectrum of USP25 and USP28 substrates to better understand the broader cellular consequences of their inhibition. Furthermore, exploring the potential for developing more selective inhibitors for either USP25 or USP28 will be crucial for dissecting their individual contributions to tumorigenesis and for developing more targeted cancer therapies with improved safety profiles. The continued investigation into the mechanism of action of compounds like AZ1 will undoubtedly pave the way for novel therapeutic strategies targeting the ubiquitin-proteasome system in cancer.

References

-

University of Würzburg. (2019, March 27). Tumor-promoting enzymes USP25 and USP28: Substantial differences identified. ScienceDaily. [Link]

-

Sauer, F., Klemm, T., Gersch, M., et al. (2019). Differential Oligomerization of the Deubiquitinases USP25 and USP28 Regulates Their Activities. Molecular Cell, 74(3), 421-435.e10. [Link]

-

Bionity. (2019, March 28). Substantial differences between the tumor-promoting enzymes USP25 and USP28 identified - A new guide for cancer drugs. [Link]

-

Gersch, M., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. The EMBO Journal, e114319. [Link]

-

Chen, Y., et al. (2021). Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases. Frontiers in Cell and Developmental Biology, 9, 686134. [Link]

-

RCSB PDB. (2024). 8P1P: USP28 in complex with AZ1. [Link]

-

Chen, H., et al. (2021). Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy. Frontiers in Oncology, 11, 740215. [Link]

-

Wrigley, J. D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology, 12(12), 3113-3125. [Link]

-

Wang, X. M., et al. (2020). The deubiquitinase USP25 supports colonic inflammation and bacterial infection and promotes colorectal cancer. Nature Cancer, 1(8), 811-825. [Link]

-

Gersch, M., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. ResearchGate. [Link]

-

UbiQ. DUB activity and DUB inhibitor profiling using SDS-PAGE based assays. [Link]

-

UBPBio. AZ1. [Link]

-

Hewings, D. S., et al. (2017). Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes. Methods in Molecular Biology, 1668, 109-126. [Link]

-

Wrigley, J. D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. SciSpace. [Link]

-

Queen's University Belfast. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. [Link]

-

Zhan, T., Rindtorff, N., & Boutros, M. (2019). Wnt signaling in cancer. Oncogene, 38(11), 1837-1855. [Link]

-

Liu, J., et al. (2015). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry, 7(12), 1587-1604. [Link]

-

Ishibashi, M., et al. (2013). AZ2 accelerates c-Myc degradation by the proteasome without ubiquitination. Genes to Cells, 18(11), 946-955. [Link]

-

Popov, N., et al. (2007). The ubiquitin-specific protease USP28 is required for MYC stability. Nature Cell Biology, 9(7), 765-774. [Link]

-

Diefenbacher, M. E., et al. (2014). The deubiquitinase USP28 is a key player in MYC-driven tumorigenesis. Cell Reports, 6(5), 868-879. [Link]

-

Clevers, H., & Nusse, R. (2012). Wnt/β-catenin signaling and disease. Cell, 149(6), 1192-1205. [Link]

-

Li, V. S., et al. (2012). Wnt signaling through inhibition of β-catenin degradation in an intact Axin1 complex. Cell, 149(6), 1245-1256. [Link]

-

Broad Institute. (2012, December 13). A growing role for beta-catenin in colon cancer. YouTube. [Link]

-

BPS Bioscience. TCF/LEF Reporter Kit. [Link]

-

Song, Y., et al. (2024). Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer. Apoptosis, 1-17. [Link]

-

Prieto-Garcia, C., et al. (2020). A new small-molecule inhibitor of USP28 that induces p53-and p21-independent G2/M arrest and apoptosis in lung cancer cells. Molecular Cancer Therapeutics, 19(4), 1013-1026. [Link]

Sources

- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 4. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 10. youtube.com [youtube.com]

- 11. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Decrease in c-Myc activity enhances cancer cell sensitivity to vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of USP25 and USP28 in Cellular Pathways

Introduction: The Dual-Faced Regulators of the Ubiquitin Code

Within the intricate landscape of post-translational modifications, the ubiquitin-proteasome system (UPS) stands as a paramount regulatory network governing protein fate. This system is not a one-way street to degradation; it is a dynamic, reversible process meticulously controlled by deubiquitinating enzymes (DUBs). Among the nearly 100 DUBs encoded by the human genome, Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28) have emerged as critical modulators of diverse cellular pathways, from DNA damage repair to oncogenic signaling.[1][2]

USP25 and USP28 belong to the largest family of DUBs, the Ubiquitin-Specific Proteases (USPs).[1] They share a significant sequence identity of 51%, which explains the cross-reactivity of several small-molecule inhibitors.[1][3][4] Despite this homology, they have carved out distinct, and at times, overlapping roles in cellular homeostasis and disease. Their primary function is to cleave ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation and altering their stability, localization, or activity.[5]

This guide provides a technical deep-dive into the multifaceted roles of USP25 and USP28. We will explore their core functions in key signaling pathways, dissect their often-conflicting roles in cancer as both oncogenes and tumor suppressors, and detail robust methodologies for their study in a research and drug development setting.

Part 1: The Functional Dichotomy of USP25

USP25 is a versatile DUB implicated in a wide array of cellular processes, including inflammation, protein quality control, and cancer progression.[6][7][8] Its functions are often context- and tissue-specific, underscoring its complex regulatory nature.

USP25 in Inflammatory and Immune Signaling

USP25 is a key gatekeeper of innate and adaptive immunity.

-

Negative Regulation of IL-17 Signaling : In response to the pro-inflammatory cytokine IL-17, USP25 interacts with and deubiquitinates TRAF5 and TRAF6, key signaling adaptors. This action dampens the inflammatory cascade, suggesting USP25 acts as a brake on IL-17-mediated inflammation.[6][9]

-

Modulation of TLR4 Signaling : USP25 regulates Toll-like receptor 4 (TLR4) signaling by specifically reversing the Lys48-linked ubiquitination of TRAF3.[6] This deubiquitination event stabilizes TRAF3, balancing the innate immune response to bacterial lipopolysaccharides.[6][9] Its dysregulation is linked to inflammatory conditions like allergic rhinitis and inflammatory bowel disease.[9][10]

Role in Wnt/β-catenin Pathway and Colorectal Cancer

USP25 is a positive regulator of the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer.

-

Mechanism : USP25 directly interacts with and deubiquitinates the tankyrase proteins (TNKS1/2).[6][8] Stabilized tankyrases then promote the degradation of Axin, a key component of the β-catenin destruction complex. The disassembly of this complex allows β-catenin to accumulate, translocate to the nucleus, and activate Wnt target genes. Knockout or pharmacological inhibition of USP25 has been shown to attenuate Wnt signaling and inhibit colonic tumorigenesis.[6][10]

}

USP25 positively regulates Wnt/β-catenin signaling.

Involvement in ER-Associated Degradation (ERAD)

USP25 plays a crucial role in protein quality control by regulating ERAD. It counteracts the ubiquitination of misfolded proteins mediated by the E3 ubiquitin ligase HRD1 (also known as synoviolin).[6][11] By deubiquitinating these substrates, USP25 diverts them away from proteasomal degradation, potentially influencing the cellular response to ER stress and the progression of diseases associated with protein aggregation, such as neurodegenerative disorders.[7][11]

Part 2: USP28, a Pivotal Node in Cancer Biology

USP28 is a homolog of USP25 but has a more pronounced and extensively studied role in cancer, where it paradoxically functions as both an oncogene and a tumor suppressor depending on the cellular context.[1]

The Oncogenic Arm: Antagonizing FBXW7

A primary role of USP28 is to counteract the tumor suppressor E3 ligase, FBXW7.[1][12][13] FBXW7 targets a host of powerful oncoproteins for degradation. USP28 directly deubiquitinates and stabilizes these same substrates, effectively promoting their oncogenic functions.[1][14][15]

-

Key Oncogenic Substrates :

-

c-MYC : A master transcription factor driving cell proliferation. USP28 stabilization of c-MYC is critical for the growth of numerous cancers.[1][12][13][16]

-

NOTCH1 : A key regulator of cell differentiation and proliferation, often dysregulated in cancer.[1]

-

c-JUN : A component of the AP-1 transcription factor, involved in cell proliferation and survival.[1]

-

ΔNp63 : An essential transcription factor for the identity and survival of squamous cells, making USP28 a key dependency in squamous cell carcinomas (SCC).[1]

-

This functional axis makes USP28 a compelling therapeutic target in cancers driven by these oncoproteins, particularly lung SCC and colorectal cancer.[1][12][13][16]

}

The FBXW7-USP28 axis controlling oncoprotein stability.

The Tumor Suppressive Arm: The DNA Damage Response (DDR)

Contradicting its oncogenic role, USP28 is also a critical component of the DNA Damage Response (DDR), a fundamental tumor suppressor mechanism.

-

Mechanism : Following DNA damage, USP28 is required to stabilize key DDR mediator proteins, including 53BP1, CHK2, and Claspin.[1][17][18][19] By deubiquitinating these factors, USP28 ensures the proper activation of cell cycle checkpoints (e.g., the G2/M checkpoint) and facilitates DNA repair, thereby maintaining genomic integrity.[1][19] Through its interaction with 53BP1 and CHK2, USP28 is also involved in the stabilization and activation of the master tumor suppressor, p53.[1][14][20]

The ultimate role of USP28—as an oncogene or a tumor suppressor—appears to be determined by the specific genetic context of the cancer cell, including the mutational status of genes like TP53 and FBXW7.[1]

}

USP28 is a key stabilizer in the DNA Damage Response.

Part 3: Therapeutic Targeting and Small-Molecule Inhibitors

The role of USP25 and USP28 in stabilizing oncoproteins makes them attractive targets for cancer therapy.[3][16] Inhibiting their deubiquitinase activity promotes the degradation of their substrates, offering a strategy to eliminate "undruggable" transcription factors like c-MYC.[12][13]

Summary of Key Substrates and Inhibitors

| Enzyme | Key Substrates | Disease Relevance | Representative Inhibitors |

| USP25 | Tankyrase, TRAF3/5/6, BCR-ABL, ERAD substrates, PPARα | Colorectal Cancer, Inflammation, Leukemia, Neurodegeneration, NAFLD | Vismodegib, AZ1, WP1130, Tsumacide[3][5][6][8][21] |

| USP28 | c-MYC, c-JUN, NOTCH1, ΔNp63, 53BP1, CHK2, Claspin, HIF-1α | Squamous Cell Carcinoma, Colorectal Cancer, Breast Cancer | FT206, AZ1, Vismodegib, USP28-IN-4[12][13][16][21][22] |

Several small-molecule inhibitors have been developed, many of which show dual activity against both USP25 and USP28 due to the high homology in their catalytic domains.[4][23] Preclinical studies using inhibitors like FT206 have demonstrated significant tumor regression in mouse models of lung squamous cell carcinoma by destabilizing c-MYC, c-JUN, and Δp63, validating this therapeutic approach.[12][13]

Part 4: Methodologies for Investigating USP25 and USP28

Studying the function of DUBs requires a multi-faceted experimental approach to assess their catalytic activity, identify their physiological substrates, and validate their role in specific cellular pathways.

Experimental Workflow for Substrate Identification and Validation

}

Workflow for identifying and validating DUB substrates.

Protocol: In Vitro Deubiquitinase Activity Assay (Ub-AMC)

This protocol provides a general method for measuring DUB activity using a fluorogenic substrate.

Principle: The substrate consists of ubiquitin linked to 7-amino-4-methylcoumarin (AMC). Cleavage of the isopeptide bond by an active DUB releases free AMC, which fluoresces at 440-460 nm upon excitation at 350-380 nm. The rate of fluorescence increase is directly proportional to DUB activity.[24][25]

Materials:

-

Recombinant purified USP25 or USP28 enzyme.

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Ubiquitin-AMC substrate (commercially available).

-

Test inhibitor (dissolved in DMSO).

-

96-well half-area black or white plate.[25]

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DUB Assay Buffer containing DTT.

-

Dilute the recombinant DUB to the desired final concentration (e.g., 10-100 nM) in DUB Assay Buffer.

-

Dilute the Ub-AMC substrate to the desired final concentration (e.g., 100-500 nM) in DUB Assay Buffer.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Setup:

-

Add 40 µL of DUB Assay Buffer to each well.

-

Add 5 µL of the test inhibitor dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the diluted DUB enzyme to all wells except the "no enzyme" background control.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all readings.

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

For inhibitor studies, plot the percent inhibition (relative to the vehicle control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: In Vivo Ubiquitination Assay (Nickel Pull-Down)

This protocol is used to assess the ubiquitination status of a specific substrate protein within cells.

Principle: Cells are co-transfected with a plasmid expressing His-tagged ubiquitin and a plasmid for the protein of interest. All proteins modified with His-ubiquitin are then purified from denatured cell lysates using nickel-NTA affinity resin. The purified ubiquitinated proteins are subsequently analyzed by Western blot to detect the specific substrate.[26]

Materials:

-

HEK293T or other suitable cell line.

-

Expression plasmids: His-tagged Ubiquitin, Flag-tagged Substrate, and HA-tagged DUB (USP25/28).

-

Transfection reagent (e.g., Lipofectamine).

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing Lysis Buffer (e.g., 8 M urea, 100 mM Na₂HPO₄/NaH₂PO₄, 10 mM Tris-HCl pH 8.0, 10 mM imidazole, 0.2% Triton X-100).

-

Wash Buffer (same as Lysis Buffer, but with pH 6.3).

-

Elution Buffer (e.g., 100 mM Tris-HCl pH 6.8, 200 mM imidazole, 5% SDS).

-

Nickel-NTA agarose beads.

Procedure:

-

Transfection:

-

Co-transfect cells with plasmids for His-Ub, Flag-Substrate, and either an empty vector or HA-DUB.

-

-

Cell Treatment and Lysis:

-

24-48 hours post-transfection, treat cells with MG132 (5-10 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

Harvest cells and lyse directly in 1 mL of Denaturing Lysis Buffer. Sonicate the lysate to shear DNA and reduce viscosity.

-

Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at room temperature). Save a small aliquot of the supernatant as the "Input" control.

-

-

Affinity Purification:

-

Add 30-50 µL of pre-washed Nickel-NTA beads to the clarified lysate.

-

Incubate for 2-4 hours at room temperature with rotation.

-

Pellet the beads by centrifugation and wash them 3-4 times with Denaturing Wash Buffer.

-

-

Elution and Analysis:

-

Elute the His-ubiquitinated proteins by boiling the beads in 50 µL of 2x SDS-PAGE sample buffer containing Elution Buffer.

-

Analyze the eluate and the "Input" samples by SDS-PAGE and Western blotting using an anti-Flag antibody to detect the substrate of interest. A smear of high-molecular-weight bands in the eluate indicates polyubiquitination.

-

Expected Result: The ubiquitination of the substrate (visible as a high-molecular-weight smear) should be significantly reduced in cells co-expressing the active DUB (USP25 or USP28) compared to cells with the empty vector control. This demonstrates that the DUB can deubiquitinate the substrate in a cellular context.

Conclusion

USP25 and USP28 are highly dynamic and influential regulators within the ubiquitin system. Their ability to control the stability of a vast range of proteins places them at the crossroads of critical cellular decisions, including cell proliferation, death, and inflammatory response. While USP25 has a broader role spanning immunity, metabolism, and protein quality control, USP28 has emerged as a central, albeit context-dependent, player in cancer biology, particularly through its intricate dance with the FBXW7 tumor suppressor. The continued development of specific chemical probes and advanced proteomic techniques will be instrumental in further dissecting their complex biology and fully realizing their potential as therapeutic targets for a host of human diseases.

References

To be populated with a consolidated, numbered list of all cited sources, including Title, Source, and a valid, clickable URL.

Sources

- 1. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are USP25 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Gene - USP25 [maayanlab.cloud]

- 9. Downregulation of deubiquitinating enzyme USP25 promotes the development of allergic rhinitis by enhancing TSLP signaling in the nasal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The deubiquitinase USP25 supports colonic inflammation and bacterial infection and promotes colorectal cancer [en-cancer.fr]

- 11. researchgate.net [researchgate.net]

- 12. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 14. Gene - USP28 [maayanlab.cloud]

- 15. USP28 | Abcam [abcam.com]

- 16. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 17. academic.oup.com [academic.oup.com]

- 18. A role for the deubiquitinating enzyme USP28 in control of the DNA-damage response [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cancer-associated USP28 missense mutations disrupt 53BP1 interaction and p53 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Basis of AZ1 Inhibition of USP25/28

Introduction: The Therapeutic Promise of Targeting USP25 and USP28

The cellular environment is in a constant state of flux, meticulously governed by the synthesis and degradation of proteins.[1] A cornerstone of this regulation is the ubiquitin-proteasome system (UPS), where the tagging of proteins with ubiquitin molecules earmarks them for degradation or functional modification.[1][2] Reversing this process are deubiquitinating enzymes (DUBs), which act as molecular editors, removing ubiquitin tags to rescue proteins from degradation and thereby fine-tuning a vast array of cellular pathways.[1][2]

Within the large family of DUBs, the Ubiquitin-Specific Proteases (USPs) have emerged as a particularly attractive class of therapeutic targets.[3] Among these, USP25 and USP28, two closely related enzymes, have garnered significant attention. Despite sharing a high degree of sequence similarity and an identical domain architecture, they fulfill distinct biological roles.[4][5] USP28 is a key regulator of cell proliferation and DNA damage repair, primarily by stabilizing oncoproteins such as c-Myc, c-JUN, and ΔNp63.[3][5][6] Its role in preventing the degradation of these cancer drivers makes USP28 a critical oncogene in various malignancies, including squamous cell lung carcinoma.[5][6]

USP25, while also implicated as a tumor promoter through its regulation of Wnt-signaling, plays a crucial role in the immune response, particularly in regulating inflammatory pathways.[4][5][7][8] This functional dichotomy presents both a challenge and an opportunity in drug development: the need for potent inhibitors to target oncogenic USP28, coupled with the desire for selectivity to spare the immune-modulating functions of USP25.[1][9]

This guide focuses on AZ1, a first-in-class small molecule inhibitor that has been instrumental in probing the biology of these enzymes.[3][10] We will delve into the precise structural and molecular mechanisms that underpin its dual inhibitory action on both USP25 and USP28, providing a foundational understanding for researchers in oncology, immunology, and drug discovery.

AZ1: A Potent, Non-Competitive Dual Inhibitor

AZ1 was identified through high-throughput screening as the first potent, orally active, and selective dual inhibitor of USP25 and USP28.[3][10][11][12] It operates through a non-competitive mechanism of inhibition, meaning it does not bind to the enzyme's active site where the ubiquitin substrate is cleaved.[11][13][14]

Biochemical assays have established its inhibitory potency, with IC50 values consistently in the sub-micromolar range for both enzymes. This dual activity, combined with high selectivity against other DUBs, makes AZ1 an invaluable chemical probe for elucidating the cellular consequences of USP25/28 inhibition.[3] In cellular contexts, AZ1 treatment leads to a dose-dependent reduction in the levels of USP28 substrates like c-Myc and induces cell death in various cancer cell lines.[3]

| Parameter | USP25 | USP28 | Selectivity |

| IC50 | ~0.7 µM | ~0.6 µM | High selectivity over other DUBs (<10% inhibition at 10 µM) |

| Binding (Kd) | - | 0.2 - 3.7 µM | - |

| Cell Viability (EC50) | ~18 - 20 µM (in colon carcinoma cells) | ~18 - 20 µM (in colon carcinoma cells) | - |

Table 1: Biochemical and Cellular Activity of AZ1.[11][14][15][16] Data compiled from multiple sources.

The Structural Basis of Inhibition: A Shared Molecular Sink

The key to understanding AZ1's dual specificity lies in the high-resolution crystal structures of the inhibitor bound to the catalytic domain of USP28.[5][17][18][19] These studies reveal that AZ1, along with other inhibitors like Vismodegib and FT206, binds to a common, conserved hydrophobic cleft.[5][18][19][20] This pocket acts as a "molecular sink," indiscriminately accommodating these small molecules in both USP25 and USP28.[5][19]

Architectural Homology and Divergence of USP25 and USP28

USP25 and USP28 share a 57% sequence identity in their catalytic domains.[5] Structurally, this domain is composed of three subdomains known as the "thumb," "palm," and "fingers," which together form the binding site for ubiquitin. However, a critical difference lies in their quaternary structure, which dictates their intrinsic activity.[1] USP28 exists as a constitutively active dimer.[1][8] In contrast, USP25 forms an auto-inhibited tetramer, where a specific insertion sequence blocks the ubiquitin binding site, rendering the enzyme inactive until the tetramer dissociates into dimers.[1][4][5]

The AZ1 Binding Cleft

X-ray crystallography has pinpointed the AZ1 binding site to a distinct, allosteric pocket located at the intersection of the thumb and palm subdomains.[5][17] This cleft is distal to the catalytic triad and the primary ubiquitin-binding (S1) site.[17] The binding site is formed by residues from several helices (α1, α2, α5, α6) on the thumb and beta-strands (β8, β12, β13, β16) on the palm.[17]

Crucially, the amino acid residues lining this pocket are identical in both USP28 and USP25, providing a clear structural explanation for AZ1's bi-specificity.[9][21] The inhibitor is simply unable to distinguish between the two enzymes at this binding site.[9]

Key Molecular Interactions

Within this shared pocket, AZ1 forms specific, stabilizing interactions. Its two aromatic rings are buried deep within the hydrophobic cleft, oriented roughly perpendicular to each other.[17] The molecule's aminoethanol chain extends towards the protein surface, where it forms hydrogen bonds with the side chains of key residues, including Aspartate 265 (D265) and Glutamine 315 (Q315) in USP28.[17]

Figure 1: Key interactions of AZ1 within the USP28 binding pocket.

Allosteric Mechanism of Inhibition

AZ1's binding to this distal cleft induces an allosteric inhibitory effect. The binding of ubiquitin to the catalytic domain of a USP enzyme requires a significant conformational change, particularly in the thumb subdomain.[18] The presence of AZ1 in the thumb-palm cleft appears to lock the enzyme in a conformation that is incompatible with ubiquitin binding.[18] By preventing this necessary structural rearrangement, AZ1 effectively blocks the enzyme's ability to engage its substrate, thereby inhibiting its deubiquitinating activity without directly competing for the active site.

A pivotal residue in this mechanism is a glutamate found at position 366 in USP28 and 373 in USP25.[18][19] This residue is unique to USP25/28 among DUBs and plays a central role in stabilizing the inhibitor-binding pocket, thereby being critical for both inhibition and catalytic activity.[18][19]

Figure 2: Allosteric inhibition mechanism of AZ1 on USP28.

Experimental Validation Protocols

The elucidation of this inhibitory mechanism relies on a synergistic combination of structural biology and biochemical assays. The trustworthiness of these findings is rooted in this multi-faceted, self-validating approach.

Workflow for Structural Determination

Figure 3: Experimental workflow for determining the USP28-AZ1 crystal structure.

Protocol 1: X-ray Crystallography of the USP28-AZ1 Complex

-

Protein Expression and Purification: The human USP28 catalytic domain (e.g., residues 110-488) is expressed in E. coli BL21(DE3) cells. The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.[22]

-

Crystallization: Purified USP28 is concentrated and subjected to sparse-matrix screening using hanging-drop or sitting-drop vapor diffusion methods to find initial crystallization conditions. Conditions are then optimized to produce diffraction-quality crystals.

-

Complex Formation: Crystals of apo-USP28 are transferred to a cryoprotectant-containing solution supplemented with a saturating concentration of AZ1 (dissolved in DMSO) and allowed to soak for a defined period (e.g., several hours).[18]

-

Data Collection: Crystals are flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.[20]

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a previously determined apo-USP structure as a search model. The inhibitor (AZ1) is then manually built into the resulting electron density map, and the entire complex is refined to produce the final atomic model.[17][20]

Protocol 2: In Vitro Inhibition Assay (Ub-Rhodamine 110)

This assay quantifies the enzymatic activity of USP25/28 and the potency of inhibitors.

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM TRIS pH 8, 0.5 mM EDTA, 5 mM TCEP).[22] Serially dilute AZ1 in DMSO to create a range of concentrations.

-

Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add a fixed concentration of purified USP25 or USP28 enzyme to wells containing the serially diluted AZ1 or a DMSO control. Allow the enzyme and inhibitor to pre-incubate at room temperature for a set time (e.g., 1-6 hours) to reach binding equilibrium.[22]

-

Reaction Initiation: Initiate the deubiquitination reaction by adding the fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), to a final concentration of ~500 nM.[22]

-

Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the DUB releases free rhodamine 110, which is highly fluorescent.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Implications for Drug Development

The structural and biochemical characterization of the USP28-AZ1 complex provides a definitive explanation for the inhibitor's dual activity against USP25. AZ1 binds to a conserved, allosteric pocket, locking both enzymes in an inactive conformation.[5][18] This knowledge is a double-edged sword for drug developers. While it validates the pocket as a druggable site, it also highlights the primary challenge: achieving selectivity.

The non-specific nature of current inhibitors like AZ1 risks significant side effects, as inhibiting the immune-related functions of USP25 could be detrimental.[9] Future efforts must therefore focus on developing next-generation inhibitors that can distinguish between the two enzymes. Potential strategies include:

-

Targeting Non-conserved Regions: Designing compounds that extend out of the conserved pocket to interact with nearby, non-identical residues.

-

Exploiting Dynamic Differences: Investigating differences in the conformational dynamics between USP25 and USP28 that could be exploited by novel inhibitors.

-

Mutation-Guided Design: Using the knowledge that mutating the key glutamate residue (E366/E373) obstructs the binding pocket to design inhibitors that target distinct sites.[18][19]

The foundational work done to elucidate the structural basis of AZ1 inhibition has paved the way for these more ambitious drug design campaigns, bringing the field one step closer to developing a truly selective USP28 inhibitor for cancer therapy.[1][23]

References

-

Sauer, F., Klemm, T., Gersch, M., et al. (2019). Tumor-promoting enzymes USP25 and USP28: Substantial differences identified. EurekAlert!. Available at: [Link]

-

Gersch, M., et al. (2019). Molecular Comparison of USP28 and USP25. ResearchGate. Available at: [Link]

-

Sauer, F., et al. (2024). Crystal structures of USP28-inhibitor complexes. ResearchGate. Available at: [Link]

-

Sauer, F., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. ResearchGate. Available at: [Link]

-

Wrigley, J. D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology. Available at: [Link]

-

Varca, A. C., et al. (2021). Identification and validation of Selective Deubiquitinase Inhibitors. PMC. Available at: [Link]

-

Zhong, B., et al. (2021). Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Lin, Z., et al. (2021). Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. MDPI. Available at: [Link]

-

University of Würzburg. (2024). Structure of USP28 in complex with AZ1 [IMAGE]. EurekAlert!. Available at: [Link]

-

Sauer, F., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. EMBO Reports. Available at: [Link]

-

Ruiz, E. J., et al. (2019). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife. Available at: [Link]

-

Gersch, M., et al. (2019). Distinct USP25 and USP28 Oligomerization States Regulate Deubiquitinating Activity. Molecular Cell. Available at: [Link]

-

Wrigley, J. D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ResearchGate. Available at: [Link]

-

Sauer, F., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. PMC. Available at: [Link]

-

Sauer, F., Karal-Nair, R., Kisker, C. (2024). 8P1P: USP28 in complex with AZ1. RCSB PDB. Available at: [Link]

-

University of Würzburg. (2024). Discovery paves the way for more specific cancer drugs with fewer side effects. Phys.org. Available at: [Link]

-

Sauer, F., et al. (2024). Biochemical characterization of inhibition by AZ1, VSM and FT206. ResearchGate. Available at: [Link]

-

SciTechDaily. (2019). Tumor-Promoting Enzymes USP25 and USP28: Substantial Differences Identified. SciTechDaily. Available at: [Link]

-

UBPBio. (n.d.). AZ1. UBPBio. Available at: [Link]

-

Chan, W. C., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. PMC. Available at: [Link]

-

Narayanan, S., et al. (2020). Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. MDPI. Available at: [Link]

Sources

- 1. Tumor-promoting enzymes USP25 and USP28: Substantial differences identified | EurekAlert! [eurekalert.org]

- 2. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct USP25 and USP28 Oligomerization States Regulate Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. USP25/28 inhibitor AZ1 | DUB | TargetMol [targetmol.com]

- 14. ubpbio.com [ubpbio.com]

- 15. selleckchem.com [selleckchem.com]

- 16. bio-techne.com [bio-techne.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. Structure of USP28 in complex with AZ1 [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 22. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciencedaily.com [sciencedaily.com]

AZ1 (Aurora Kinase A Inhibitor): A Technical Guide to Target Validation in Cancer Cell Lines

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the preclinical validation of AZ1, a potent and selective inhibitor of Aurora Kinase A (AURKA). As dysregulation of AURKA is a frequent driver in numerous malignancies, its targeted inhibition presents a promising therapeutic strategy.[1][2][3] This document outlines an integrated, multi-assay approach designed to rigorously assess the on-target efficacy of AZ1 in relevant cancer cell line models. The methodologies detailed herein are designed to establish a clear causal link between AURKA inhibition by AZ1 and the resultant cellular phenotypes, thereby providing a robust data package for advancing promising oncology drug candidates. We will delve into the critical aspects of experimental design, from foundational cell viability assays to sophisticated measures of direct target engagement and downstream pathway modulation.

Introduction: The Rationale for Targeting Aurora Kinase A

Aurora Kinase A is a key serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1] Its functions are critical for centrosome maturation and separation, proper formation of the mitotic spindle, and ensuring accurate chromosome segregation.[2] In numerous cancers, including breast, colorectal, and pancreatic cancers, the AURKA gene is amplified, leading to protein overexpression.[2][3][4] This aberrant expression is often correlated with high-grade tumors and poor patient prognosis.[4] Elevated AURKA activity can lead to genomic instability, aneuploidy, and uncontrolled cell proliferation, all hallmarks of cancer.[5] Therefore, the selective inhibition of AURKA with a small molecule inhibitor like AZ1 is a rational and compelling strategy for cancer therapy.[6]

The primary mechanism of action for an AURKA inhibitor involves disrupting the mitotic process.[7][8] Inhibition of AURKA leads to defects in spindle assembly, resulting in mitotic arrest.[7][9] Cells arrested in mitosis may then undergo apoptosis or exit mitosis without proper cell division, a process known as mitotic slippage, leading to the formation of polyploid cells that may eventually senesce or die.[7][8] This guide will walk through the necessary steps to validate that AZ1 effectively engages AURKA and elicits these expected anti-proliferative and pro-apoptotic effects in cancer cells.

The AURKA Signaling Axis

A foundational understanding of the AURKA signaling network is crucial for designing robust validation studies. AURKA's activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[4] Its activation involves binding to cofactors such as TPX2 and autophosphorylation at Threonine-288 (p-AURKA Thr288), a key marker of its active state.[4][10] Once active, AURKA phosphorylates a multitude of substrates to orchestrate mitotic events.

// Nodes AZ1 [label="AZ1 Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AURKA [label="Aurora Kinase A\n(AURKA)", fillcolor="#FBBC05", fontcolor="#202124"]; pAURKA [label="p-AURKA (Thr288)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPX2 [label="TPX2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nSubstrates\n(e.g., PLK1, Histone H3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Mitotic Spindle\nAssembly", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Segregation [label="Chromosome\nSegregation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Mitotic Arrest &\nPolyploidy", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AZ1 -> AURKA [label="Inhibition", color="#EA4335", style=bold]; TPX2 -> AURKA [label="Activation"]; AURKA -> pAURKA [label="Autophosphorylation"]; pAURKA -> Downstream [label="Phosphorylation"]; Downstream -> Spindle; Downstream -> Segregation; Spindle -> Arrest [style=dashed, label="Disruption"]; Segregation -> Arrest [style=dashed, label="Disruption"]; Arrest -> Apoptosis; }

Figure 1: Simplified AURKA Signaling Pathway.

Foundational Viability and Functional Assays

The initial step in validating AZ1 is to determine its effect on the viability and proliferation of a panel of cancer cell lines. It is crucial to select cell lines with known AURKA amplification or overexpression to provide a strong biological rationale for sensitivity to the inhibitor.

Cell Viability Assessment (MTS/MTT Assay)

The MTS or MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of the cells.[11] Viable cells with active metabolism convert the tetrazolium salt (MTS or MTT) into a colored formazan product.[11][12] The intensity of the color is directly proportional to the number of viable cells.

| Parameter | Recommendation | Rationale |

| Cell Lines | Panel of cancer cell lines with varying AURKA expression levels. | To establish a correlation between AURKA dependency and sensitivity to AZ1. |

| AZ1 Concentration | Logarithmic serial dilution (e.g., 0.01 nM to 10 µM). | To determine the dose-response curve and calculate the IC50 value. |

| Incubation Time | 72 hours. | Allows for multiple cell cycles to be affected, providing a robust measure of anti-proliferative effects. |

| Controls | Vehicle (DMSO) control, untreated control. | To normalize the data and account for any solvent effects. |

Protocol: MTS Assay

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[13]

-

Treat the cells with a serial dilution of AZ1 or vehicle control and incubate for 72 hours.

-

Add 20 µL of the combined MTS/PES solution to each well.[12][14]

-

Record the absorbance at 490 nm using a plate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.[15]

Apoptosis Induction (Caspase-Glo 3/7 Assay)

To confirm that the reduction in cell viability is due to programmed cell death, an apoptosis assay is essential. The Caspase-Glo 3/7 assay is a sensitive, luminescence-based method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16][17]

| Parameter | Recommendation | Rationale |

| Cell Lines | Select sensitive cell lines identified from the viability assay. | To confirm the mechanism of cell death in responsive lines. |

| AZ1 Concentration | 1x, 5x, and 10x the IC50 value. | To assess the dose-dependent induction of apoptosis. |

| Incubation Time | 24, 48, and 72 hours. | To capture the kinetics of apoptosis induction. |

| Controls | Vehicle (DMSO) control, staurosporine (positive control). | To establish a baseline and ensure the assay is performing correctly. |

Protocol: Caspase-Glo 3/7 Assay

-

Seed cells in a white-walled 96-well plate and treat with AZ1 as described above.

-

Equilibrate the plate to room temperature.[18]

-

Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.[18]

-

Measure the luminescence using a plate reader.[19]

Cell Cycle Analysis

A hallmark of AURKA inhibition is the disruption of the cell cycle, specifically leading to a G2/M arrest and the accumulation of cells with a 4N or greater DNA content (polyploidy).[7][8] This can be quantitatively assessed by flow cytometry using propidium iodide (PI) staining, which intercalates with DNA.[20]

| Parameter | Recommendation | Rationale |

| Cell Lines | Sensitive cell lines. | To directly observe the expected mechanistic effect on cell cycle progression. |

| AZ1 Concentration | 1x and 5x the IC50 value. | To observe dose-dependent effects on cell cycle distribution. |

| Incubation Time | 24 and 48 hours. | To capture both early G2/M arrest and later development of polyploidy. |

| Controls | Vehicle (DMSO) control. | To establish the baseline cell cycle profile. |

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Culture and treat cells with AZ1 for the desired time.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[21] Store at -20°C for at least 2 hours.[22][23]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[22]

-

Resuspend the cell pellet in a PI staining solution containing RNase A.[21][22]

-

Incubate in the dark at room temperature for 30 minutes.[21]

-

Analyze the DNA content by flow cytometry.

Target Engagement and Downstream Signaling

While functional assays are indicative of efficacy, it is paramount to demonstrate that AZ1 directly engages its intended target, AURKA, and modulates its downstream signaling pathways within the cell.

Direct Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[24][25] The principle is that a protein's thermal stability is altered upon ligand binding.[24] By heating cell lysates treated with AZ1 to a range of temperatures, the stabilization of AURKA can be quantified by measuring the amount of soluble protein remaining.[24]

| Parameter | Recommendation | Rationale |

| Sample Type | Cell lysates. | Allows for direct assessment of protein stability without the complexities of cellular transport.[26] |

| AZ1 Concentration | A high, saturating concentration (e.g., 10 µM). | To maximize the potential thermal shift. |

| Temperature Range | Gradient from 40°C to 70°C. | To determine the melting curve of AURKA with and without AZ1. |

| Readout | Western Blot for total AURKA. | To quantify the amount of soluble AURKA at each temperature. |

Protocol: CETSA

-

Treat intact cells with AZ1 or vehicle for 1-2 hours.

-

Harvest and lyse the cells.

-

Aliquot the lysate into PCR tubes and heat them at different temperatures for 3 minutes, followed by cooling.[24]

-

Centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the levels of soluble AURKA by Western blot.

Target Phosphorylation and Downstream Modulation (Western Blotting)

Western blotting is essential for assessing the phosphorylation status of AURKA and its key downstream substrates. A successful AURKA inhibitor should decrease the autophosphorylation of AURKA at Thr288 and affect the phosphorylation of its substrates.[3][10]

| Target Protein | Expected Change with AZ1 | Rationale |

| p-AURKA (Thr288) | Decrease | Direct evidence of AURKA inhibition.[27] |

| Total AURKA | No change (short term) | Confirms that the effect is on activity, not protein level. |

| p-Histone H3 (Ser10) | Increase (short term) | A marker of mitotic arrest, as AURKA inhibition traps cells in mitosis where this mark is high.[10] |

| Cleaved PARP/Caspase-3 | Increase | Confirms the induction of apoptosis. |

| β-Actin/GAPDH | No change | Loading control to ensure equal protein loading. |

Protocol: Western Blotting for Phosphorylated Proteins

-

Lyse AZ1-treated and control cells in a buffer containing protease and phosphatase inhibitors.[28]

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples in SDS-PAGE sample buffer at 95°C for 5 minutes.[29]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28]

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[29][30] (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background).[28][30]

-

Incubate with primary antibodies overnight at 4°C.[29]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]

// Nodes Start [label="Start:\nSelect Cancer Cell Lines\n(AURKA Overexpression)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assay (MTS)\nDetermine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay (Caspase-Glo)\nConfirm Mechanism of Death", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis (PI Staining)\nAssess G2/M Arrest & Polyploidy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetEngagement [label="Target Engagement (CETSA)\nConfirm Direct Binding to AURKA", fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis\n(p-AURKA, p-H3, etc.)\nAssess Downstream Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Advanced [label="Advanced Validation\n(e.g., RNA-Seq, CRISPR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Comprehensive Data Package\nfor IND-Enabling Studies", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Viability; Viability -> Apoptosis [label="Sensitive Lines"]; Viability -> CellCycle [label="Sensitive Lines"]; CellCycle -> TargetEngagement; Apoptosis -> TargetEngagement; TargetEngagement -> WesternBlot; WesternBlot -> Advanced; Advanced -> End; }

Figure 2: AZ1 Target Validation Workflow.

Advanced Validation and Off-Target Analysis

To build a more comprehensive and compelling case for AZ1, advanced techniques can be employed to confirm on-target specificity and explore the broader cellular impact.

Global Transcriptomic Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) can provide an unbiased view of the transcriptional changes induced by AZ1. This is useful for confirming the engagement of known AURKA-regulated pathways and potentially identifying novel downstream effects or off-target signatures. For instance, studies have shown that AURKA inhibition can affect pathways related to cytokine signaling and the interferon response.[31][32]

Experimental Design for RNA-Seq

-

Treatment: Treat a sensitive cell line with AZ1 (e.g., 5x IC50) and a vehicle control for a time point determined to be mechanistically relevant (e.g., 24 hours).

-

Replicates: Use biological triplicates for each condition to ensure statistical power.

-

Analysis: Perform differential gene expression analysis and pathway enrichment analysis (e.g., KEGG, GSEA) to identify significantly altered pathways.[31][33]

Conclusion

The validation of a targeted therapeutic like AZ1 requires a multi-faceted and rigorous experimental approach. By systematically progressing from broad phenotypic assays to specific on-target validation and downstream pathway analysis, researchers can build a robust data package. This guide provides a logical and technically sound workflow to confirm that the anti-cancer effects of AZ1 are a direct consequence of its intended mechanism: the inhibition of Aurora Kinase A. This comprehensive validation is a critical step in the journey of translating a promising molecule into a potential clinical candidate for cancer treatment.

References

-

Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PubMed Central. [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. [Link]

-

DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

-

Alisertib mechanism of action. Alisertib selectively binds to and.... ResearchGate. [Link]

-

Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]

-

Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy. PMC - PubMed Central. [Link]

-

Definition of alisertib - NCI Drug Dictionary. National Cancer Institute. [Link]

-

Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

A summary of signaling networks of AURKA in cancer. Solid lines.... ResearchGate. [Link]

-

Alisertib. Wikipedia. [Link]

-

Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

-

CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Aurora Kinases: Their Role in Cancer and Cellular Processes. SciSpace. [Link]

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]

-

Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. AACR Journals. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

MTS assay – Knowledge and References. Taylor & Francis. [Link]

-

Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC - NIH. [Link]

-

Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. The Journal of Clinical Investigation. [Link]

-

Aurora kinase inhibitors: Progress towards the clinic. PMC - NIH. [Link]

-

Aurora kinase inhibitors activate IFN signaling. A, Heat map of RNA-seq.... ResearchGate. [Link]

-

Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. MDPI. [Link]

-

Status of Aurora kinase inhibitors in clinical development (continued).. ResearchGate. [Link]

-

Targeting Aurora kinase B regulates cholesterol metabolism and enhances chemoimmunotherapy in cholangiocarcinoma. Gut. [Link]

-

Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma. PMC. [Link]

-

Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene | Cancer Discovery. AACR Journals. [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

-

Characterization of a highly selective inhibitor of the Aurora kinases. PubMed Central. [Link]

-

Characterisation of aurora kinase inhibitors derived from fragment based lead discovery. AACR. [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

-

Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. PMC - PubMed Central. [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

-

Aurora kinase B at the nexus of cholesterol metabolism and therapy response in cholangiocarcinoma. Gut. [Link]

Sources

- 1. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alisertib - Wikipedia [en.wikipedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 18. promega.com [promega.com]

- 19. tripod.nih.gov [tripod.nih.gov]

- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pelagobio.com [pelagobio.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 30. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 31. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. gut.bmj.com [gut.bmj.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZ1 Inhibitor

A Senior Application Scientist's Perspective on Preclinical to Clinical Translation

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. The success of these agents hinges on a deep and integrated understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] High attrition rates in oncology drug development underscore the critical need to robustly characterize the relationship between drug exposure (PK) and its biological effect (PD) from the earliest stages.[1][3] This guide provides a technical framework for elucidating the PK/PD profile of a novel, hypothetical kinase inhibitor, "AZ1 inhibitor," using principles and methodologies established through the development of real-world kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK).[4][5][6]

As a Senior Application Scientist, the perspective offered here is grounded in the practical realities of drug development. The narrative emphasizes not just the "what" but the "why" behind experimental choices, advocating for a self-validating system of protocols that builds a comprehensive and translatable data package. The ultimate goal is to leverage preclinical data to predict a safe and effective dosing regimen in humans, thereby increasing the probability of clinical success.[1][7][8][9]

Section 1: Pharmacodynamic (PD) Characterization: From Target Engagement to Pathway Modulation

Pharmacodynamics describes the effects of a drug on the body. For a kinase inhibitor, this begins with confirming direct binding to the target and extends to measuring the downstream consequences of that inhibition. A robust PD strategy is essential for establishing proof-of-mechanism and for identifying biomarkers to guide clinical development.[1][9]

Mechanism of Action and Target Engagement

The foundational PD question is whether the inhibitor binds to its intended target, AZ1 kinase, in a cellular context. Answering this is critical, as off-target effects are a common source of toxicity.[4][5] Several methods can confirm target engagement directly.

-

Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle of ligand-induced thermal stabilization.[10][11][12] When a drug binds to its target protein, the complex is more resistant to heat-induced denaturation.[10][13][14] By heating cells treated with the AZ1 inhibitor across a temperature gradient and quantifying the remaining soluble AZ1 protein (typically by Western blot or mass spectrometry), a shift in the melting curve compared to untreated cells provides direct evidence of target engagement.[10][12][13] This method is invaluable as it assesses target binding in an intact cellular environment without requiring modifications to the compound or the target.[12][14]

-

Probe-Based Assays: These methods use a chemical probe that binds to the kinase active site.[15][16] In a competitive binding format, cells are treated with the AZ1 inhibitor, which competes with the probe for binding to AZ1. The reduction in probe binding, often measured by fluorescence or mass spectrometry, is proportional to the target occupancy of the inhibitor.[15][16] NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a prominent example of a live-cell probe-based assay that allows for quantitative measurement of compound affinity at the target.[17][18]

The choice between these methods depends on available tools and the specific questions being asked. CETSA provides a label-free assessment, while probe-based assays can offer higher throughput and quantification of binding affinity in live cells.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

Caption: General workflow for a CETSA experiment to confirm AZ1 inhibitor target engagement.

In Vitro and In Vivo PD Assays